molecular formula C10H15NO2S B7567468 N-methyl-N-propan-2-ylbenzenesulfonamide

N-methyl-N-propan-2-ylbenzenesulfonamide

Cat. No.: B7567468
M. Wt: 213.30 g/mol
InChI Key: WYDYYRKVNZVVAP-UHFFFAOYSA-N
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Description

N-Methyl-N-propan-2-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring sulfonated at the para position, with methyl and isopropyl (propan-2-yl) groups attached to the nitrogen atom. Sulfonamides are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their stability and tunable electronic properties .

Properties

IUPAC Name

N-methyl-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-9(2)11(3)14(12,13)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDYYRKVNZVVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Electronic and Steric Effects

  • N-(2-Formylphenyl)-4-methylbenzenesulfonamide () :
    The 2-formylphenyl substituent introduces an electron-withdrawing aldehyde group, increasing the acidity of the sulfonamide NH compared to the methyl/isopropyl groups in the target compound. This enhances reactivity in nucleophilic substitution reactions but reduces stability under basic conditions .

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): The methoxy group is electron-donating, decreasing NH acidity. This compound may exhibit better bioavailability in pharmaceutical contexts .
  • N-Ethyl-2-Nitrobenzenesulfonamide () :
    The nitro group strongly withdraws electrons, significantly increasing NH acidity. This makes the compound more reactive in deprotonation-driven reactions (e.g., alkylation) compared to the target compound’s methyl/isopropyl-substituted analogue .

Functional Group Diversity

  • N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () :
    The azide groups enable click chemistry applications (e.g., Huisgen cycloaddition), a feature absent in the target compound. However, azides pose safety risks due to explosivity, limiting their utility in large-scale synthesis .

  • (S)-N-(1-Hydroxypropan-2-yl)-2-nitrobenzenesulfonamide () : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media. The nitro group further modulates electronic properties, making this compound suitable for coordination chemistry or as a synthetic intermediate .

Preparation Methods

Reaction Conditions and Procedure

  • Reactants :

    • N-Methylpropan-2-amine (1.0 equiv)

    • Benzenesulfonyl chloride (1.1 equiv)

    • Sodium carbonate (2.0 equiv) in water.

  • Process :

    • The amine is dissolved in aqueous Na₂CO₃ to maintain a pH >10, ensuring efficient deprotonation.

    • Benzenesulfonyl chloride is added dropwise at 0–5°C to minimize side reactions.

    • The mixture is stirred at room temperature for 2–4 hours, with reaction progress monitored via thin-layer chromatography (TLC).

  • Work-Up :

    • The product is precipitated by acidifying the mixture with HCl (pH ≈ 2).

    • Crude material is recrystallized from methanol, yielding colorless crystals.

Key Data

ParameterValue
Yield85–91%
Melting Point124–126°C
Purity (TLC)Single spot

Advantages : High yield, minimal byproducts, and scalability.
Limitations : Requires access to N-methylpropan-2-amine, which may necessitate prior synthesis.

N-Alkylation of Primary Sulfonamide Intermediates

For cases where the secondary amine is unavailable, this compound can be synthesized via sequential alkylation of a primary sulfonamide. This method involves two stages:

Stage 1: Synthesis of N-Methylbenzenesulfonamide

  • Reactants :

    • Benzenesulfonyl chloride (1.1 equiv)

    • Methylamine (1.0 equiv)

    • Aqueous Na₂CO₃.

  • Process :

    • Methylamine is treated with benzenesulfonyl chloride in basic media.

    • The intermediate is isolated and purified via recrystallization.

Stage 2: N-Isopropylation Using Electrophiles

  • Reactants :

    • N-Methylbenzenesulfonamide (1.0 equiv)

    • Isopropyl bromide (1.2 equiv)

    • Sodium hydride (1.1 equiv) in DMF.

  • Process :

    • NaH deprotonates the sulfonamide in anhydrous DMF, generating a reactive sulfonamide anion.

    • Isopropyl bromide is added, and the mixture is stirred at room temperature for 1–3 hours.

  • Work-Up :

    • The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

    • Purification via column chromatography (hexane/ethyl acetate) yields the final compound.

Key Data

ParameterValue
Yield (Stage 2)70–78%
Reaction Time1–3 hours

Mechanistic Insight :
The sulfonamide anion undergoes an Sₙ2 reaction with the alkyl halide, facilitated by the polar aprotic solvent DMF, which stabilizes the transition state.

Optimization of Reaction Parameters

Solvent and Base Selection

  • Solvent : DMF outperforms THF and acetonitrile due to its high polarity and ability to dissolve both ionic intermediates and organic reactants.

  • Base : Sodium hydride (NaH) is preferred over K₂CO₃ or NaOH for N-alkylation, as it quantitatively deprotonates sulfonamides.

Temperature and Stoichiometry

  • Temperature : Room temperature (25°C) suffices for alkylation, avoiding side reactions like over-alkylation.

  • Molar Ratios : A 10% excess of alkyl halide ensures complete conversion of the sulfonamide anion.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy :

    • S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .

    • N–H (secondary amine) absorption absent, confirming N-alkylation.

  • ¹H NMR (CDCl₃) :

    • δ 1.2 (d, 6H, CH(CH₃)₂), δ 2.8 (s, 3H, N–CH₃), δ 3.4 (m, 1H, CH(CH₃)₂).

  • HR-MS :

    • Molecular ion peak at m/z 229.340 (calc. for C₁₁H₁₇NO₂S).

Purity Assessment

  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Comparative Evaluation of Methods

MethodYieldComplexityStarting Material Availability
Direct Sulfonylation91%LowHigh (if amine is accessible)
N-Alkylation70–78%ModerateHigh (commercial intermediates)

Q & A

Q. How can advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

  • Methodological Answer :
  • LC-MS/MS : Identify degradation products after exposure to heat (60°C), UV light, or oxidative agents (H2_2O2_2) .
  • NMR kinetics : Monitor real-time degradation in D2_2O using 1^1H NMR to track hydrolysis of the sulfonamide bond .
  • EPR spectroscopy : Detect radical intermediates formed during photodegradation .

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